molecular formula C11H18Br2O4 B13958330 Pentane-1,5-diyl bis(3-bromopropionate) CAS No. 53219-90-2

Pentane-1,5-diyl bis(3-bromopropionate)

Katalognummer: B13958330
CAS-Nummer: 53219-90-2
Molekulargewicht: 374.07 g/mol
InChI-Schlüssel: XFUTVHAXMLALRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentane-1,5-diyl bis(3-bromopropionate) can be synthesized through the esterification reaction between pentane-1,5-diol and 3-bromopropionic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of pentane-1,5-diyl bis(3-bromopropionate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Pentane-1,5-diyl bis(3-bromopropionate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

    Reduction Products: Alcohols derived from the reduction of ester groups.

    Hydrolysis Products: Pentane-1,5-diol and 3-bromopropionic acid.

Wirkmechanismus

The mechanism of action of pentane-1,5-diyl bis(3-bromopropionate) involves its reactivity towards nucleophiles and reducing agents. The bromine atoms and ester groups are key sites for chemical reactions, allowing the compound to participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentane-1,5-diyl bis(3-bromopropionate) is unique due to the presence of bromine atoms, which confer specific reactivity and properties. The bromine atoms make the compound more reactive towards nucleophiles compared to its chlorine and iodine analogs. Additionally, the pentane backbone provides a specific spatial arrangement that can influence the compound’s behavior in chemical reactions .

Eigenschaften

CAS-Nummer

53219-90-2

Molekularformel

C11H18Br2O4

Molekulargewicht

374.07 g/mol

IUPAC-Name

5-(3-bromopropanoyloxy)pentyl 3-bromopropanoate

InChI

InChI=1S/C11H18Br2O4/c12-6-4-10(14)16-8-2-1-3-9-17-11(15)5-7-13/h1-9H2

InChI-Schlüssel

XFUTVHAXMLALRL-UHFFFAOYSA-N

Kanonische SMILES

C(CCOC(=O)CCBr)CCOC(=O)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.